N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide
Overview
Description
N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group attached to a phenyl ring and a methylphenoxy group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyaniline and 4-methylphenol.
Formation of Intermediate: The 2-methoxyaniline is reacted with 2-bromo-1-phenylpropan-1-one under basic conditions to form an intermediate.
Coupling Reaction: The intermediate is then coupled with 4-methylphenol in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Formation of N-(2-hydroxyphenyl)-2-(4-methylphenoxy)propanamide.
Reduction: Formation of N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamine.
Substitution: Formation of halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.
Materials Science: It is explored for its use in the synthesis of novel polymers and materials with specific properties.
Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylphenoxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyphenyl)-2-(4-methylphenoxy)propanamide
- N-(2-methoxyphenyl)-2-(4-chlorophenoxy)propanamide
- N-(2-methoxyphenyl)-2-(4-methylphenoxy)butanamide
Uniqueness
N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide is unique due to the presence of both methoxy and methylphenoxy groups, which confer specific chemical and biological properties. These groups influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12-8-10-14(11-9-12)21-13(2)17(19)18-15-6-4-5-7-16(15)20-3/h4-11,13H,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRLUQKWYOOOKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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